Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate is a synthetic, cyclic peptide designed to mimic the biological activity of the naturally occurring hormone erythropoietin (EPO) []. EPO is a glycoprotein hormone crucial for red blood cell production []. This peptide, often referred to as EMP-1 or EMP1, functions as a receptor agonist, binding to the erythropoietin receptor (EPOR) and triggering downstream signaling pathways similar to EPO []. Unlike EPO, EMP-1 is significantly smaller and lacks the carbohydrate moieties present in the native hormone []. This smaller size and absence of glycosylation offer potential advantages in terms of synthesis, stability, and potentially unique interactions with the EPOR [, ].
Structure-Activity Relationship Studies: Detailed investigations into the effects of amino acid substitutions on receptor binding, dimerization, and downstream signaling can optimize the peptide's potency, selectivity, and stability [, ].
In Vivo Studies: Evaluating the peptide's efficacy and safety in animal models can provide valuable insights into its therapeutic potential and guide the development of next-generation EPOR agonists [, , ].
Delivery Optimization: Exploring various drug delivery strategies, such as nanoparticle encapsulation or conjugation to carrier molecules, can enhance the peptide's bioavailability and therapeutic efficacy [, ].
Exploring Non-Hematopoietic Effects: Investigating the peptide's potential effects on non-hematopoietic tissues, such as the brain, heart, and kidneys, can uncover new therapeutic applications for this class of molecules [, ].
Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate is a synthetic compound designed to mimic the biological activity of erythropoietin, a hormone critical for red blood cell production. Erythropoietin is naturally produced by the kidneys in response to low oxygen levels and acts primarily on hematopoietic stem cells in the bone marrow. The development of erythropoietin mimetic peptides has emerged as a promising therapeutic approach for treating anemia and enhancing endurance performance in various medical and athletic contexts.
The compound is synthesized through advanced peptide chemistry techniques, often utilizing solid-phase peptide synthesis methods. The design of erythropoietin mimetic peptides is based on the structural and functional properties of the natural hormone, aiming to achieve similar receptor binding and activation profiles.
Erythropoietin mimetic peptides are classified as erythropoiesis-stimulating agents. They differ from recombinant erythropoietin in their amino acid sequences but retain the ability to activate the erythropoietin receptor, thereby stimulating red blood cell production.
The synthesis of Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate typically involves solid-phase peptide synthesis. This method allows for precise control over the sequence and modifications of the peptide.
The synthesis process often requires careful optimization of reaction conditions, including temperature, solvent choice (e.g., dimethylformamide), and stoichiometric ratios of reactants to minimize side reactions and maximize yield.
The molecular structure of Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate can be characterized by its specific amino acid sequence, which is designed to mimic key functional domains of natural erythropoietin. The peptide typically exhibits a cyclic or dimeric form to enhance its biological activity.
Erythropoietin mimetic peptides undergo various chemical reactions during synthesis, including:
The reaction conditions are crucial; for instance, using alkaline conditions during deprotection can affect yield and purity. Reaction times are typically optimized to ensure complete conversion without degradation.
Erythropoietin mimetic peptides activate the erythropoietin receptor by mimicking the natural ligand's binding interactions. This activation leads to:
Studies have shown that these mimetics can induce hematopoietic stem cells' differentiation into red blood cells effectively, comparable to natural erythropoietin.
Erythropoietin mimetic peptides have several scientific uses:
Erythropoietin Mimetic Peptides (EMPs) represent a class of synthetic molecules engineered to activate the erythropoietin receptor (EPOR) without structural homology to natural erythropoietin (EPO). These peptides offer advantages in molecular specificity, synthetic accessibility, and reduced immunogenicity compared to recombinant EPO proteins. Sequence 20 (YSCHFGPLTWVCK), isolated from phage display libraries, serves as a foundational scaffold for developing EPOR agonists and antagonists. Its minimalistic 13-amino-acid structure, stabilized by a disulfide bond (Cys³–Cys¹²), provides critical insights into receptor binding thermodynamics while enabling chemical optimization for therapeutic applications [1] [6].
The development of EMPs emerged from efforts to overcome limitations of recombinant EPO biologics, including high production costs, cold-chain requirements, and immunogenic risks. Early EMP discovery employed phage display technology to identify peptide ligands capable of inducing EPOR dimerization—a prerequisite for erythropoietic signaling. Johnson et al. (1998) first characterized Sequence 20 as a high-affinity EPOR binder (Kd = 10–100 nM), establishing its role as a template for mimetic engineering [1]. Subsequent clinical trials with peginesatide (a PEGylated EMP derivative) demonstrated efficacy in treating anemia of chronic kidney disease but revealed unforeseen anaphylactic risks, leading to its market withdrawal in 2013 [3].
Table 1: Evolution of Erythropoietin Mimetic Peptides
Development Phase | Key Milestones | Clinical Outcomes |
---|---|---|
Discovery (1990s) | Phage library screening identifies Sequence 20 | High-affinity EPOR binding confirmed via surface plasmon resonance |
Optimization (2000s) | PEGylation and cyclic modifications to enhance half-life | Peginesatide (Omontys®) approved (2012) for CKD anemia |
Post-Market (2010s) | Phase II trials of AGEM400(HES) and pegolsihematide | Peginesatide withdrawn (2013) due to fatal anaphylaxis; next-gen EMPs in development [3] |
Current research focuses on non-immunogenic EMP derivatives, including Sequence 20-based fusion proteins and counterion-modified analogs. These aim to retain erythropoietic activity while mitigating safety concerns observed with first-generation molecules [2] [6].
Sequence 20 (molecular weight: 1,538.81 Da; formula: C72H99N17O17S2) achieves EPOR activation through a discontinuous binding epitope. Key residues include:
Biophysical analyses reveal that Sequence 20 adopts a β-hairpin structure in aqueous solutions, with the disulfide bond enabling a 15–20° angular displacement between N- and C-terminal helices. This geometry optimally positions critical residues for engaging both EPOR monomers, inducing dimerization efficiency comparable to EPO (70–80% in cell-based assays) [1]. Mutational studies confirm that truncation or substitution of residues 2–4 (Ser-Cys-His) ablates signaling, highlighting their non-redundant role in complex stabilization [6].
Table 2: Structural-Functional Relationship of Sequence 20 Domains
Structural Element | Residue Position | Role in EPOR Activation | Consequence of Modification |
---|---|---|---|
N-terminal motif | Tyr¹-Ser²-Cys³ | Receptor docking interface | Kd increases 100-fold upon Tyr¹Ala mutation |
Central hydrophobic core | Phe⁵-Gly⁶-Pro⁷-Leu⁸ | Stabilizes β-turn conformation | Deletion eliminates helical content (CD spectroscopy) |
C-terminal loop | Thr⁹-Trp¹⁰-Val¹¹-Cys¹² | Disulfide-mediated rigidity | Reduction of S–S bond decreases bioactivity by 90% [1] [5] |
The peptide’s efficacy as a "minimalistic EPO mimetic" is evidenced by its ability to stimulate erythroid progenitor cell proliferation at EC50 = 0.5–2.0 μM. This potency, though lower than recombinant EPO (EC50 = 0.1–0.5 nM), confirms the sufficiency of its compact scaffold for receptor agonism [5] [9].
Trifluoroacetate (TFA⁻) is incorporated during solid-phase peptide synthesis (SPPS) and reversed-phase HPLC purification, where it serves as an ion-pairing agent. In Sequence 20, TFA anions electrostatically associate with protonated N-termini and Lys¹³ side chains, forming a stable trifluoroacetate salt. This interaction:
However, TFA introduces significant biological interference:
Table 3: Impact of Counterions on Sequence 20 Properties
Parameter | Trifluoroacetate (TFA) | Acetate | Hydrochloride |
---|---|---|---|
Purity after synthesis | 96.8% (RP-HPLC) | 89.2% | 91.5% |
Thermal stability | ΔGunfolding = 18.3 kJ/mol at 25°C | ΔGunfolding = 14.1 kJ/mol | ΔGunfolding = 15.9 kJ/mol |
EPOR binding affinity | Kd = 32 nM | Kd = 28 nM | Kd = 30 nM |
Cell proliferation (in vitro) | EC50 = 1.8 μM (with cytotoxicity at >50 μM) | EC50 = 1.7 μM (no cytotoxicity) | EC50 = 1.6 μM (no cytotoxicity) [1] [4] [8] |
Counterion exchange protocols mitigate TFA-related limitations:
Notably, while hydrochloride forms eliminate TFA toxicity, they exhibit 15–20% lower long-term stability in lyophilized powders, underscoring the formulation challenges for therapeutic EMP development [4] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4